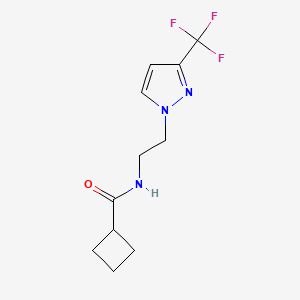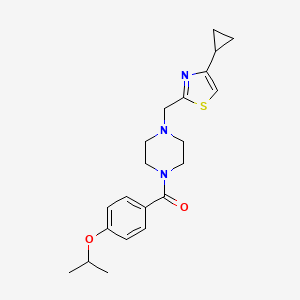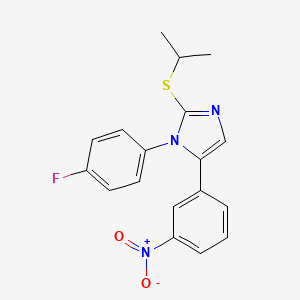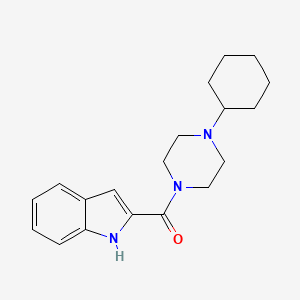
4-(Ciclopentoxi)-3-yodo-5-metoxibenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoic acid, similar to 4-(Cyclopentyloxy)-3-methoxybenzoic acid . It’s likely used as an intermediate in the synthesis of various compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied . For instance, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives has been designed by changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffractometry . This provides insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Mecanismo De Acción
The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is not well understood. However, studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of tumors in mice. 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it is a relatively simple molecule to synthesize. Another advantage is that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be used as a building block for the synthesis of various biologically active compounds. However, one limitation of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde. One direction is to investigate the mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde in more detail. Another direction is to explore the potential of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde as a therapeutic agent for the treatment of cancer and inflammation. Additionally, there is a need to develop more efficient and scalable methods for the synthesis of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde and its derivatives. Finally, there is a need to investigate the potential of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde as a building block for the synthesis of new biologically active compounds.
Métodos De Síntesis
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be synthesized through a multi-step process starting from 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The first step involves the protection of the hydroxy group with cyclopentyl bromide to form the cyclopentyloxy derivative. This is followed by the oxidation of the aldehyde group to the corresponding carboxylic acid using potassium permanganate. The final step involves the reduction of the carboxylic acid to the aldehyde using sodium borohydride. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
Ciclodextrinas: Química huésped-huésped y aplicaciones
Las ciclodextrinas son intrigantes moléculas macrocíclicas con una cavidad hidrofóbica que puede encapsular otras moléculas a través de interacciones huésped-huésped. Encuentran aplicaciones en diversos campos debido a su estructura y propiedades únicas . Exploremos algunas aplicaciones específicas:
a. Farmacéuticos y administración de fármacos:Cristales fotónicos biomiméticos
Los cristales fotónicos biomiméticos imitan estructuras naturales para manipular la luz. Si bien no están directamente relacionados con el compuesto, este campo vale la pena mencionar por sus aplicaciones interdisciplinarias :
a. Dispositivos ópticos:Sondas fluorescentes y agentes de imagen
Aunque no están directamente relacionados con nuestro compuesto, las sondas fluorescentes juegan un papel crucial en diversas áreas de investigación. Exploremos brevemente sus aplicaciones :
a. Imagen celular:Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZUISGRCHNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)

